molecular formula C24H28FNO5 B1662925 4F 4PP oxalate

4F 4PP oxalate

Cat. No.: B1662925
M. Wt: 429.5 g/mol
InChI Key: VUJYJCRJPFMHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4F 4PP oxalate is widely used in scientific research due to its selective antagonism of the 5-HT2A receptor. Some of its applications include:

    Neuroscience research: It is used to study the role of the 5-HT2A receptor in various neurological and psychiatric disorders.

    Pharmacology: The compound is used to investigate the pharmacological properties of serotonin receptors and their interactions with other neurotransmitter systems.

    Drug development: this compound serves as a lead compound for the development of new drugs targeting the 5-HT2A receptor.

    Behavioral studies: It is used in animal models to study the effects of 5-HT2A receptor antagonism on behavior .

Safety and Hazards

4F 4PP oxalate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

4F 4PP oxalate plays a crucial role in biochemical reactions by selectively inhibiting the 5-HT2A receptor. This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. The compound exhibits a high affinity for the 5-HT2A receptor with a dissociation constant (Ki) of 5.3 nM, making it a potent antagonist. Additionally, this compound has a much lower affinity for the 5-HT2C receptor (Ki = 620 nM), highlighting its selectivity .

Cellular Effects

This compound influences various cellular processes by blocking the 5-HT2A receptor. This inhibition affects cell signaling pathways, particularly those involving serotonin. The compound can modulate gene expression and cellular metabolism by altering the downstream effects of serotonin signaling. In neuronal cells, this compound can impact neurotransmitter release, synaptic plasticity, and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT2A receptor and preventing serotonin from activating this receptor. This binding inhibits the receptor’s ability to trigger intracellular signaling cascades, such as the activation of phospholipase C and the subsequent release of intracellular calcium. By blocking these pathways, this compound can modulate various physiological responses, including mood regulation, perception, and cognition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable under standard storage conditions and maintains its potency for extended periods. Its degradation and long-term effects on cellular function can depend on factors such as temperature, pH, and exposure to light. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the 5-HT2A receptor, resulting in long-term changes in cellular signaling and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits the 5-HT2A receptor without causing significant adverse effects. At higher doses, this compound can lead to toxicity and adverse effects, such as altered behavior, reduced motor function, and potential neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to serotonin signaling. The compound interacts with enzymes and cofactors that regulate serotonin synthesis, release, and degradation. By inhibiting the 5-HT2A receptor, this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The selective binding to the 5-HT2A receptor also affects its distribution, as the receptor is predominantly expressed in certain brain regions and peripheral tissues .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the 5-HT2A receptor. The compound is directed to specific compartments or organelles where the receptor is localized, such as the plasma membrane and intracellular vesicles. Post-translational modifications and targeting signals further influence its activity and function within these subcellular regions .

Preparation Methods

The synthesis of 4F 4PP oxalate involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Introduction of the fluorobenzoyl group: The fluorobenzoyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.

    Addition of the phenylbutyl group: The phenylbutyl group is added to the piperidine ring through a Friedel-Crafts alkylation reaction.

    Formation of the oxalate salt: The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid

Chemical Reactions Analysis

4F 4PP oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorobenzoyl group can undergo substitution reactions with various nucleophiles.

    Hydrolysis: The oxalate salt can be hydrolyzed to yield the free base and oxalic acid

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4F 4PP oxalate is unique due to its high selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and additional pharmacological effects.

Properties

IUPAC Name

(4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJYJCRJPFMHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042626
Record name 4F 4PP oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.